Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC

Description

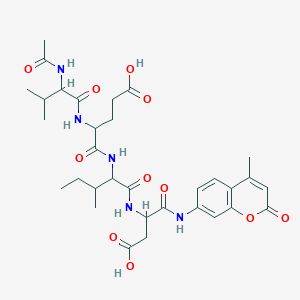

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is a synthetic fluorogenic peptide substrate containing a racemic mixture (DL-configuration) of amino acids and a C-terminal 7-amino-4-methylcoumarin (AMC) group. The AMC moiety serves as a fluorescent reporter, enabling real-time monitoring of protease activity through cleavage-induced fluorescence emission. The peptide sequence includes valine (Val), glutamic acid (Glu), xi-isoleucine (xiIle, a notation for an isomeric form of isoleucine), and aspartic acid (Asp). The DL-configuration indicates a non-stereospecific design, which may broaden its utility in studying enzymes with relaxed substrate specificity. This compound is primarily used in biochemical assays to characterize proteolytic enzymes, particularly those involved in inflammatory or apoptotic pathways .

Properties

IUPAC Name |

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXIJZDGCJEANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspases, which cleave the peptide bond, releasing the fluorogenic AMC (7-amino-4-methylcoumarin) moiety .

Common Reagents and Conditions

Enzymes: Caspases (e.g., caspase-3, caspase-7)

Buffers: Phosphate-buffered saline (PBS), Tris-HCl

Conditions: Typically, reactions are carried out at physiological pH and temperature (37°C).

Major Products

The major product of the enzymatic reaction is AMC, which fluoresces upon release, allowing for the quantification of enzyme activity .

Scientific Research Applications

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is widely used in various fields of scientific research:

Chemistry: Used as a model substrate to study enzyme kinetics and inhibition.

Biology: Employed in apoptosis assays to measure caspase activity in cell cultures.

Medicine: Utilized in drug discovery to screen for potential caspase inhibitors.

Industry: Applied in the development of diagnostic kits for detecting apoptosis.

Mechanism of Action

The compound functions as a substrate for caspases, enzymes that play a crucial role in the process of apoptosis. Upon recognition by the active site of the caspase, the peptide bond is cleaved, releasing AMC. The released AMC fluoresces, providing a measurable signal that correlates with enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC can be contextualized against related AMC-conjugated peptides. Below is a comparative analysis based on sequence, applications, and commercial availability:

Table 1: Structural and Functional Comparison of AMC-Based Peptide Substrates

Key Observations :

Sequence Specificity: The target compound’s unique sequence (Val-Glu-xiIle-Asp) distinguishes it from canonical caspase substrates like Ac-Ile-Glu-Pro-Asp-AMC (caspase-3/7) or Ac-Ile-Glu-Thr-Asp-AMC (caspase-8). In contrast, LLE-AMC (Leu-Leu-Glu) and LSTR-AMC (Leu-Ser-Thr-Arg) target calpain and trypsin-like proteases, respectively, highlighting the role of sequence diversity in substrate specificity .

Stereochemical Configuration: Most commercial AMC substrates (e.g., Ac-Ile-Glu-Pro-Asp-AMC) use L-amino acids, optimizing them for human proteases. The racemic DL-configuration of the target compound may reduce stereochemical specificity, making it suitable for studying bacterial or fungal enzymes with broader substrate tolerance .

Commercial Availability: Ac-Ile-Glu-Pro-Asp-AMC and Ac-Ile-Glu-Thr-Asp-AMC are widely available (7 and 5 suppliers, respectively), reflecting their established roles in apoptosis research.

Further kinetic studies (e.g., $ Km $, $ V{max} $) are needed to validate these hypotheses .

Research Implications and Limitations

- Strengths: The racemic design of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC offers flexibility in protease screening, particularly for enzymes with non-canonical substrate preferences.

- Gaps : Lack of commercial supplier data and explicit enzymatic validation limits its current utility compared to well-characterized analogs like Ac-Ile-Glu-Thr-Asp-AMC .

- Future Directions: Structural optimization (e.g., switching to L-amino acids) could enhance specificity for human proteases, while comparative kinetic assays would clarify its biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.